

Application Notes and Protocols for ISAM-140 in In Vivo Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in tumor immune evasion.[1][2] In the tumor microenvironment (TME), high concentrations of adenosine, produced by stressed or dying cells, signal through A2BAR on immune cells, leading to the suppression of anti-tumor immunity. **ISAM-140** blocks this immunosuppressive pathway, thereby restoring the function of T cells and Natural Killer (NK) cells and promoting an anti-tumor immune response. These characteristics make **ISAM-140** a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments.

This document provides detailed application notes and protocols for the administration of **ISAM-140** in in vivo cancer research, based on available data for **ISAM-140** and structurally related A2BAR antagonists.

Data Presentation ISAM-140 In Vitro and Ex Vivo Activity



Parameter	Value	Cell/Model System	Reference
Binding Affinity (Ki)	3.49 nM	Human A2B Adenosine Receptor	[2]
Functional Antagonism (Kb)	Not explicitly stated, but demonstrated to inhibit cAMP accumulation	HEK-293 cells	[1]
Rescue of T Cell Proliferation	Rescued proliferation of CD8+ and CD4+ T cell subsets	Human Peripheral Blood Mononuclear Cells (PBMCs)	[1]
Rescue of NK Cell Proliferation	Rescued NK cell proliferation	Human PBMCs	[1]
Effect on Tumor Spheroids	Significantly reduced relative cell viability	Patient-derived breast cancer spheroids	[1]

Representative In Vivo Data for Selective A2BAR Antagonists

No specific in vivo efficacy, pharmacokinetic, or toxicology data for **ISAM-140** has been published. The following table summarizes data from in vivo studies of other selective A2BAR antagonists (PSB-603 and MRS1754) to provide a reference for experimental design.



Parameter	Compound	Dosage and Administrat ion	Animal Model	Key Findings	Reference
Anti- inflammatory Efficacy	PSB-603	5 mg/kg, intraperitonea I (i.p.)	Mouse model of zymosan- induced peritonitis	Significantly reduced neutrophil infiltration and levels of inflammatory cytokines (IL-6, TNF-α).	[3]
Metabolic Effects	PSB-603	5 mg/kg (daily) or 2 x 5 mg/kg (daily), i.p.	Mice with diet-induced obesity	Significantly reduced body weight.	[4]
Anti-tumor Efficacy	PSB-603	10 mg/kg	Transgenic mouse model of lung cancer (in combination with erlotinib)	Improved tumor and immune responses.	[5]
Renal Protection	MRS1754	0.2 and 1.0 mg/kg, i.p.	Rat model of diabetic nephropathy	Attenuated glomeruloscle rosis.	[6]
Neuroprotecti on	MRS1754	500 nM (in vitro study with tissue slices)	Rat hippocampal slices (oxygen- glucose deprivation model)	Reduced synaptic failure and neuronal death.	[7]

Experimental Protocols



In Vitro Cell-Based Assays

A detailed protocol for assessing the in vitro activity of **ISAM-140** can be found in the supplementary information of the referenced publication.[1] Key assays include:

- Receptor Binding Assays: To determine the binding affinity (Ki) of ISAM-140 for the A2B adenosine receptor.
- cAMP Accumulation Assays: To measure the functional antagonism of ISAM-140 against adenosine-induced cyclic AMP production in cells expressing A2BAR.
- Immune Cell Proliferation Assays: To evaluate the ability of ISAM-140 to rescue T cell and
 NK cell proliferation from adenosine-mediated suppression. This is typically done by
 stimulating PBMCs with mitogens in the presence of an adenosine receptor agonist, with and
 without ISAM-140, and measuring proliferation using methods like CFSE dilution or BrdU
 incorporation.

Representative In Vivo Administration Protocol for ISAM-140

Disclaimer: The following protocol is a representative methodology based on published studies of similar selective A2BAR antagonists. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage of **ISAM-140** for their specific animal model and cancer type.

- 1. Materials
- ISAM-140 (powder)
- Vehicle for solubilization (e.g., sterile PBS, or a formulation of DMSO, PEG300, Tween-80, and saline)
- Syngeneic tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer or C57BL/6 mice with MC38 colon cancer)
- Standard animal handling and injection equipment



2. Preparation of ISAM-140 Formulation

A suggested formulation protocol, adapted from a commercial supplier for a similar A2BAR antagonist (MRS1754), is provided below.[8] It is crucial to determine the solubility and stability of **ISAM-140** in the chosen vehicle.

- Prepare a stock solution of ISAM-140 in DMSO (e.g., 15 mg/mL).
- For a 1 mL working solution, take 100 μ L of the DMSO stock solution and add it to 400 μ L of PEG300. Mix thoroughly.
- Add 50 μL of Tween-80 to the solution and mix until uniform.
- Add 450 μL of sterile saline to reach a final volume of 1 mL. This results in a suspended solution.
- The final concentration of the working solution should be calculated based on the desired dosage and the injection volume. Prepare fresh on the day of use.
- 3. Animal Model and Tumor Implantation
- Use immunocompetent mice to properly evaluate the immunomodulatory effects of ISAM-140.
- Inject tumor cells (e.g., 1 x 10 6 cells in 100 μ L of sterile PBS) subcutaneously into the flank of the mice.
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³) before starting treatment.
- 4. Administration of ISAM-140
- Dosage: Based on related compounds, a starting dose range of 1-10 mg/kg could be explored.[4][5]
- Route of Administration: Intraperitoneal (i.p.) injection is a common route for similar compounds in preclinical studies.[3][4] Oral gavage is another potential route but would require further formulation and pharmacokinetic studies.



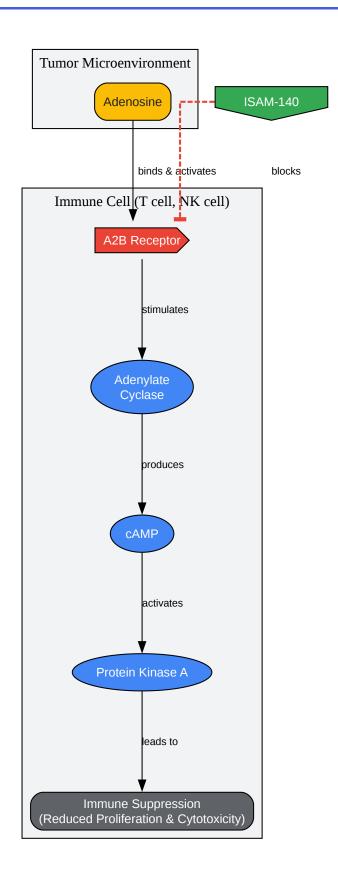
- Dosing Schedule: A daily or twice-daily administration schedule is often used for small molecule inhibitors.[4]
- Control Groups: Include a vehicle control group that receives the same formulation without ISAM-140. A positive control, such as an anti-PD-1 antibody, could also be included for comparison.

5. Monitoring and Endpoints

- Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Body Weight and Animal Health: Monitor the body weight of the mice and observe for any signs of toxicity (e.g., changes in behavior, ruffled fur).
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested
 for analysis of immune cell infiltration and activation by flow cytometry. This can include
 staining for CD4+, CD8+, and NK cells, as well as activation markers like CD69 and effector
 molecules like Granzyme B and Perforin.
- Pharmacokinetic Analysis: Blood samples can be collected at various time points after administration to determine the pharmacokinetic profile of **ISAM-140** (Cmax, Tmax, half-life).
- Toxicology: At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.

Visualizations Signaling Pathway





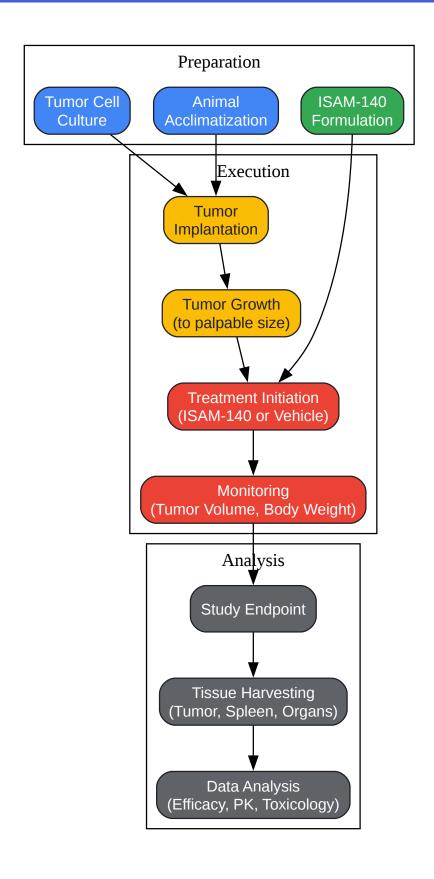
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Caption: Mechanism of action of **ISAM-140** in blocking adenosine-mediated immunosuppression.

Experimental Workflow





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Caption: General workflow for in vivo efficacy studies of **ISAM-140**.



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